N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole rings, followed by their functionalization and coupling . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to its unique functional groups and structural features . Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- 1-Ethyl-1H-pyrazol-5-yl derivatives
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C14H20N6O3 |
---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H20N6O3/c1-4-18-12(5-7-15-18)10(2)17-14(21)6-8-19-11(3)13(9-16-19)20(22)23/h5,7,9-10H,4,6,8H2,1-3H3,(H,17,21) |
InChI Key |
ACIUEFNKLXLMDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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